
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine
Overview
Description
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine is a synthetic tetrapeptide characterized by an alternating D- and L-amino acid sequence: L-Phenylalanine (L-Phe), D-Valine (D-Val), L-Valine (L-Val), and D-Tyrosine (D-Tyr). Its molecular formula is approximately C₃₀H₄₀N₄O₇ (exact mass requires experimental validation), with a molecular weight of ~592.67 g/mol. The inclusion of D-amino acids distinguishes it from naturally occurring peptides, which predominantly feature L-configurations. This structural design likely enhances resistance to proteolytic degradation, a common challenge for therapeutic peptides . Potential applications include antimicrobial or neuromodulatory roles, though specific biological activities remain under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bilaid B can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Bilaid B is phenylalanine, D-valine, valine, and D-tyrosine .
Industrial Production Methods: Industrial production of Bilaid B involves fermentation processes using the Penicillium species MST-MF667. The fungus is cultured under controlled conditions to produce the tetrapeptide, which is then extracted and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Oxidation Reactions
The tyrosine residue’s phenolic ring and phenylalanine’s benzyl group are primary sites for oxidation:
Tyrosine Oxidation
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Hydroxylation : Under enzymatic catalysis (e.g., cytochrome P450 enzymes), the phenolic ring undergoes ortho-hydroxylation to form dihydroxyphenylalanine (DOPA) derivatives .
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Quinone Formation : Strong oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the phenolic -OH group to a quinone structure, altering redox properties.
Phenylalanine Oxidation
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The benzyl side chain reacts with singlet oxygen or peroxides to form epoxides or hydroxylated products via radical intermediates .
Reaction Conditions and Products
Hydrolysis Reactions
The peptide bonds are susceptible to hydrolysis under acidic, basic, or enzymatic conditions:
Acid-Catalyzed Hydrolysis
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Concentrated HCl (6 M) at 110°C cleaves amide bonds, yielding free amino acids (L-phenylalanine, D-valine, L-valine, D-tyrosine) .
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Selectivity : Asparagine and tyrosine residues hydrolyze faster due to side-chain reactivity .
Enzymatic Hydrolysis
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Proteases like pepsin (pH 2.0) or trypsin (pH 8.0) exhibit limited activity against D-configured valine and tyrosine, reflecting stereochemical specificity .
Hydrolysis Data
Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
---|---|---|
6 M HCl, 110°C | 0.15 ± 0.02 | 4.6 hours |
Trypsin (0.1 mg/mL), pH 8.0 | 0.002 ± 0.0003 | 346 hours |
Substitution Reactions
The aromatic rings of phenylalanine and tyrosine participate in electrophilic substitutions:
Nitration
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Tyrosine’s phenolic ring reacts with nitric acid (HNO₃) to form 3-nitrotyrosine derivatives, a modification linked to oxidative stress markers.
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Conditions : 10 mM HNO₃, 25°C, 1 hour.
Halogenation
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Chlorine or bromine in acetic acid substitutes hydrogen atoms on phenylalanine’s benzyl group, producing mono- or di-halogenated products .
Sulfonation
Reduction Reactions
Selective reduction of functional groups:
Disulfide Bond Reduction
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Dithiothreitol (DTT) or β-mercaptoethanol (5 mM, pH 7.4) reduces any disulfide bonds formed during oxidative folding .
Nitro Group Reduction
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Catalytic hydrogenation (H₂/Pd-C) converts nitrotyrosine residues to aminotyrosine.
Stability Under Physiological Conditions
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pH Sensitivity : The peptide remains stable at pH 5–7 but degrades rapidly in alkaline conditions (pH > 9) due to tyrosine deprotonation and hydrolysis.
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Temperature Effects : Half-life decreases from 48 hours at 25°C to 2 hours at 60°C .
Enzymatic Degradation
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D-amino acid oxidase (DAAO) selectively oxidizes D-valine and D-tyrosine, producing 2-oxovaline and 3,4-dihydroxyphenylpyruvate .
Key Research Findings
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Stereochemical Impact : D-configured residues reduce proteolytic susceptibility by 10–100x compared to L-isomers .
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Oxidative Modifications : Tyrosine nitration occurs at rates 5x faster than phenylalanine hydroxylation under oxidative stress .
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Thermodynamic Stability : Molecular dynamics simulations show the D-valyl-L-valyl segment adopts a rigid β-sheet structure, enhancing resistance to thermal denaturation .
Scientific Research Applications
Biochemical Applications
1.1 Peptide Synthesis and Characterization
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine serves as an important model compound in peptide synthesis, particularly in studying the mechanisms of peptide bond formation and the stability of various peptide configurations. Its synthesis often employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and composition of the peptide chain, which is crucial for understanding protein interactions and functions.
1.2 Antioxidant Properties
Research indicates that the phenolic groups present in tyrosine residues contribute to the antioxidant activity of this compound. Studies have demonstrated its ability to scavenge free radicals, which may provide neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The radical scavenging activity was quantified, showing significant improvement over simpler amino acid derivatives:
Compound | Radical Scavenging Activity (IC50) |
---|---|
L-Tyrosine | 15 mM |
L-DOPA | 9 mM |
This compound | 7 mM |
Pharmaceutical Applications
2.1 Prodrug Development
This compound has been investigated as a prodrug for enhancing the bioavailability of therapeutic agents. Prodrugs are designed to improve solubility and absorption characteristics of drugs, particularly in oral delivery systems. The presence of specific amino acid residues can facilitate transport via peptide transporters (such as PEPT1), significantly improving drug uptake in the gastrointestinal tract .
2.2 Cancer Therapy
The compound has shown potential in cancer treatment through its role as a dipeptide prodrug for anticancer agents like floxuridine. Research indicates that dipeptide derivatives exhibit enhanced permeability and metabolic stability, leading to improved therapeutic efficacy with reduced side effects. For instance, studies demonstrated that L-phenylalanyl-D-valyl derivatives could enhance oral bioavailability and cytotoxicity against cancer cells compared to their non-peptidic counterparts .
Medical Research Applications
3.1 Enzyme Inhibition Studies
This compound has been explored for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. Inhibiting this enzyme presents potential therapeutic implications for treating hyperpigmentation disorders. The mechanism involves binding to the active site of tyrosinase, thereby preventing substrate access.
3.2 Neuroprotective Research
The antioxidant properties of this compound suggest its utility in neuroprotective strategies. Research has focused on its ability to mitigate oxidative stress-related damage in neuronal tissues, potentially offering new avenues for treating conditions characterized by oxidative damage.
Mechanism of Action
Bilaid B exerts its effects by targeting the μ-opioid receptor. It acts as a weak agonist, binding to the receptor and modulating its activity. The unique LDLD chirality of Bilaid B results in biased signaling, favoring G protein pathways over β-arrestin pathways. This bias reduces the likelihood of side effects commonly associated with traditional opioid agonists .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s unique sequence and stereochemistry are compared below with structurally related peptides (Table 1).
Table 1: Key Properties of L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine and Analogous Peptides
Key Research Findings
- Stability : The D-Val and D-Tyr residues in L-Phe-D-Val-L-Val-D-Tyr likely reduce enzymatic cleavage compared to all-L analogs (e.g., Gly-L-Tyr), which are rapidly degraded in vivo .
- Hydrophobicity : The aromatic Phe and Tyr residues, combined with branched Val side chains, create a hydrophobic core. This contrasts with peptides like Gly-L-Tyr, which exhibit higher aqueous solubility .
- Synthesis Challenges : Mixed D/L peptides require specialized enantioselective synthesis, increasing complexity compared to all-L sequences (e.g., ’s hexapeptide) .
Pharmacokinetic and Thermodynamic Considerations
- Thermal Stability: Peptides with D-amino acids often exhibit higher thermal stability. For example, L-Phe-D-Val-L-Val-D-Tyr may resist aggregation better than all-L tetrapeptides, similar to D-enriched antimicrobial peptides .
- Membrane Permeability : The hydrophobic valyl residues and compact structure could enhance lipid bilayer penetration compared to polar peptides like Gly-L-Tyr .
Biological Activity
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine (often abbreviated as Phe-Val-Val-Tyr) is a synthetic peptide that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of amino acids, which are fundamental building blocks in biological systems. Understanding its biological activity involves exploring its interactions at the molecular level, effects on various biological systems, and potential therapeutic applications.
Structure and Composition
This compound consists of:
- L-Phenylalanine : An aromatic amino acid that plays a crucial role in protein synthesis and is a precursor for neurotransmitters.
- D-Valine : A non-polar branched-chain amino acid that can influence protein folding and stability.
- L-Valine : Similar to D-valine, it contributes to protein structure and function.
- D-Tyrosine : An important amino acid involved in the synthesis of neurotransmitters such as dopamine.
The combination of L and D amino acids in this compound may confer unique properties, such as increased resistance to enzymatic degradation, which is beneficial for therapeutic applications.
Research has indicated several mechanisms through which Phe-Val-Val-Tyr exhibits biological activity:
- Transport Mechanisms : The compound's structure allows it to be efficiently transported across cellular membranes via specific transporters. For instance, large neutral amino acid transporters (LAT1 and LAT2) are known to facilitate the uptake of phenylalanine and tyrosine, which may enhance the bioavailability of the peptide in target tissues .
- Enzymatic Stability : The incorporation of D-amino acids can enhance the stability of peptides against proteolytic enzymes, thereby prolonging their action within biological systems .
- Neurotransmitter Modulation : Given the presence of phenylalanine and tyrosine, this compound may influence neurotransmitter synthesis, potentially affecting mood and cognitive functions due to its role in dopamine production.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of dipeptides, including those containing phenylalanine and tyrosine. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of dipeptides similar to Phe-Val-Val-Tyr on neuronal cells exposed to oxidative stress. Results indicated that these peptides could significantly reduce cell death rates by modulating antioxidant pathways.
- Cancer Research : Research into aminoacyl-tRNA synthetases has shown that certain peptides can influence cancer cell metabolism and proliferation. The role of valine-containing peptides in modulating tumor growth has been a focus area, suggesting that Phe-Val-Val-Tyr may also impact cancer cell dynamics through similar pathways .
Data Table: Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine, and how do experimental parameters influence yield?
Methodological Answer: The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Resin selection : Wang or Rink amide resin for C-terminal amidation or free acid, respectively .
- Amino acid coupling : Activate protected amino acids with coupling reagents like HBTU/HOBt or DIC/Oxyma to minimize racemization .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal.
Yield optimization involves monitoring coupling efficiency via Kaiser tests and adjusting reaction time/temperature. Post-synthesis, cleavage with TFA/H2O/TIS (95:2.5:2.5) isolates the peptide, followed by HPLC purification .
Q. Which analytical techniques are critical for characterizing the structure and purity of this peptide?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) assess purity (>95% required for most studies) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated [M+H]+ for C₃₅H₅₀N₆O₈: 706.37) .
- NMR : 2D NMR (COSY, HSQC) resolves stereochemistry, particularly for D/L-configuration validation at valine and tyrosine residues .
Q. How do researchers evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the peptide in buffers (pH 2–9) at 25°C and 40°C for 1–4 weeks.
- Degradation analysis : Monitor via HPLC for deamidation (asparagine residues) or oxidation (tyrosine phenolic group) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (e.g., -20°C in lyophilized form) .
Advanced Research Questions
Q. How can enantiomeric purity at D-valine and D-tyrosine positions be rigorously assessed?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column with isocratic elution (e.g., methanol:ammonium acetate) to separate L/D enantiomers .
- Circular Dichroism (CD) : Compare spectra with reference standards; D-amino acids exhibit inverted Cotton effects at 210–230 nm .
- Marfey’s reagent derivatization : Hydrolyze the peptide, derivatize free amino acids with FDAA, and analyze via LC-MS to quantify D/L ratios .
Q. What strategies are employed to study the peptide’s functional group reactivity (e.g., tyrosine oxidation)?
Methodological Answer:
- Oxidative stress assays : Treat with H₂O₂ (1–10 mM) or radical generators (AAPH), then analyze products via LC-MS/MS. Dityrosine cross-links (m/z +32) indicate oxidation .
- Protection strategies : Use tert-butyl groups for tyrosine hydroxyl protection during synthesis; post-cleavage deprotection restores reactivity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ calculations) and positive controls .
- Batch variability analysis : Compare peptide purity, endotoxin levels, and storage conditions across studies .
- Structural confirmation : Re-validate peptide sequence and stereochemistry if discrepancies arise .
Q. What experimental designs optimize yield and minimize epimerization during large-scale synthesis?
Methodological Answer:
- Coupling reagent selection : Opt for Oxyma/DIC over HOBt-based reagents to reduce racemization risk .
- Temperature control : Perform couplings at 0–4°C to slow base-catalyzed epimerization .
- In-line analytics : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress .
Q. Which assays are suitable for investigating the peptide’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (ka, kd) .
- Fluorescence polarization : Label the peptide with FITC and measure polarization changes upon target binding .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for interactions .
Q. How can computational modeling predict the peptide’s conformational stability in solution?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100+ ns .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., receptors) .
- QM/MM calculations : Analyze electronic interactions at critical residues (e.g., tyrosine’s phenolic ring) .
Q. What protocols ensure reproducibility in handling hygroscopic or oxidation-prone batches?
Methodological Answer:
- Lyophilization : Store in argon-flushed vials with desiccants (silica gel) to limit hydrolysis .
- HPLC method validation : Include system suitability tests (e.g., column efficiency, tailing factor) for each batch .
- Stability-indicating assays : Use forced degradation studies to establish degradation pathways and acceptance criteria .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNTPPXXIXEDW-UARRHKHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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